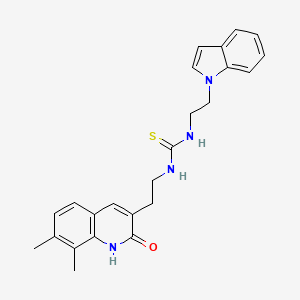
1-(2-(1H-indol-1-yl)ethyl)-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(1H-indol-1-yl)ethyl)-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a useful research compound. Its molecular formula is C24H26N4OS and its molecular weight is 418.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Activities
- A study by Ivashchenko et al. (2014) explored the synthesis of compounds related to the specified chemical, focusing on their antiviral activities against influenza and other viruses. Although the synthesized compounds were not highly active against the viruses studied, it highlights a potential application in antiviral research (Ivashchenko et al., 2014).
Anticancer Properties
- Gaber et al. (2021) investigated the synthesis of related compounds and evaluated their anticancer effects against the breast cancer MCF-7 cell line. This research indicates the potential for such chemicals in the development of cancer treatments (Gaber et al., 2021).
Photoelectric Conversion in Solar Cells
- Wu et al. (2009) conducted a study on carboxylated cyanine dyes, which include structural components similar to the specified compound. The research focused on their use in improving photoelectric conversion efficiency in dye-sensitized solar cells, suggesting a potential application in renewable energy technologies (Wu et al., 2009).
Antimicrobial Agents
- Khidre and Radini (2021) explored the synthesis of thiazole derivatives incorporating a pyridine moiety, closely related to the queried compound. They assessed these derivatives as antimicrobial agents, indicating potential uses in combating microbial infections (Khidre & Radini, 2021).
Eigenschaften
IUPAC Name |
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-indol-1-ylethyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4OS/c1-16-7-8-19-15-20(23(29)27-22(19)17(16)2)9-11-25-24(30)26-12-14-28-13-10-18-5-3-4-6-21(18)28/h3-8,10,13,15H,9,11-12,14H2,1-2H3,(H,27,29)(H2,25,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWBBHIMWQOPAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NCCN3C=CC4=CC=CC=C43)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2382404.png)
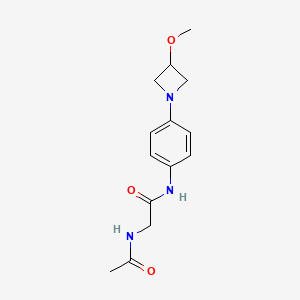
![[1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)
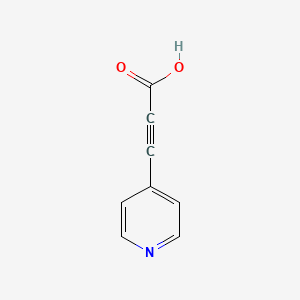

![N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide](/img/structure/B2382411.png)

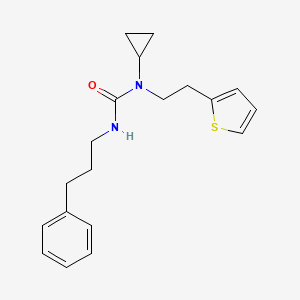
![1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2382414.png)
![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2382415.png)
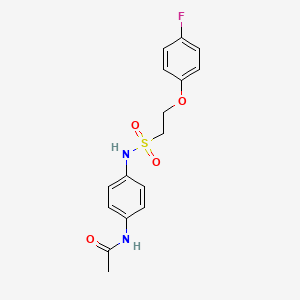
![3-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2382420.png)
